molecular formula C6H9N3O B14841112 4-Amino-6-(aminomethyl)pyridin-2-OL

4-Amino-6-(aminomethyl)pyridin-2-OL

Cat. No.: B14841112
M. Wt: 139.16 g/mol
InChI Key: NZDHEHWVDRVLHE-UHFFFAOYSA-N
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Description

4-Amino-6-(aminomethyl)pyridin-2-OL is a heterocyclic organic compound with the molecular formula C6H9N3O. This compound features a pyridine ring substituted with amino and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(aminomethyl)pyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with ammonia, followed by reduction and subsequent functional group transformations. Another method includes the cyclization of appropriate precursors under specific conditions to form the pyridine ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(aminomethyl)pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and hydroxyl derivatives. These products can be further utilized in different chemical and industrial processes .

Scientific Research Applications

4-Amino-6-(aminomethyl)pyridin-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(aminomethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(aminomethyl)pyridin-2-OL include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-amino-6-(aminomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H9N3O/c7-3-5-1-4(8)2-6(10)9-5/h1-2H,3,7H2,(H3,8,9,10)

InChI Key

NZDHEHWVDRVLHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)N

Origin of Product

United States

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